Cas no 5706-08-1 (4H-Indeno1,2-bthiophen-4-one)

4H-Indeno[1,2-b]thiophen-4-one is a heterocyclic organic compound featuring a fused indene-thiophene core with a ketone functionality. This structure imparts unique electronic and steric properties, making it valuable as a building block in organic synthesis, particularly for developing conjugated systems in materials science. Its rigid, planar framework enhances π-electron delocalization, which is advantageous for applications in optoelectronic materials, such as organic semiconductors or fluorescent dyes. The compound’s reactivity at the carbonyl and thiophene positions allows for further functionalization, enabling tailored modifications for specific research or industrial applications. Its stability and synthetic versatility make it a useful intermediate in pharmaceutical and materials chemistry.
4H-Indeno1,2-bthiophen-4-one structure
4H-Indeno1,2-bthiophen-4-one structure
商品名:4H-Indeno1,2-bthiophen-4-one
CAS番号:5706-08-1
MF:C11H6OS
メガワット:186.2297
MDL:MFCD26668038
CID:346695
PubChem ID:354333756

4H-Indeno1,2-bthiophen-4-one 化学的及び物理的性質

名前と識別子

    • 4H-Indeno[1,2-b]thiophen-4-one
    • 4<i>H<
    • 4H-Indeno(1,2-b)thiophen-4-one
    • indeno[3,2-b]thiophen-4-one
    • I1003
    • T72639
    • MFCD26668038
    • AKOS022887811
    • SCHEMBL9673985
    • DTXSID40512071
    • indeno[1,2-b]thiophen-4-one
    • 5706-08-1
    • 4H-Indeno1,2-bthiophen-4-one
    • MDL: MFCD26668038
    • インチ: 1S/C11H6OS/c12-10-7-3-1-2-4-8(7)11-9(10)5-6-13-11/h1-6H
    • InChIKey: WSOJIQBCVMSHLB-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])C2C(C3=C([H])C([H])=C([H])C([H])=C3C1=2)=O

計算された属性

  • せいみつぶんしりょう: 186.01398
  • どういたいしつりょう: 186.01393598g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.3
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • ゆうかいてん: 99.0 to 103.0 deg-C
  • PSA: 17.07

4H-Indeno1,2-bthiophen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I1003-1G
4H-Indeno[1,2-b]thiophen-4-one
5706-08-1 >98.0%(GC)
1g
¥1070.00 2024-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H157031-1G
4H-Indeno1,2-bthiophen-4-one
5706-08-1 >98.0%(GC)
1g
¥954.90 2023-09-02
abcr
AB550160-1 g
4H-Indeno[1,2-b]thiophen-4-one; .
5706-08-1
1g
€210.10 2023-04-13
abcr
AB550160-200mg
4H-Indeno[1,2-b]thiophen-4-one; .
5706-08-1
200mg
€77.20 2025-03-19
Ambeed
A809515-100mg
4H-Indeno[1,2-b]thiophen-4-one
5706-08-1 98% GC
100mg
$81.0 2024-04-18
Ambeed
A809515-250mg
4H-Indeno[1,2-b]thiophen-4-one
5706-08-1 98% GC
250mg
$135.0 2024-04-18
TRC
I666643-2.5mg
4H-Indeno[1,2-b]thiophen-4-one
5706-08-1
2.5mg
$ 50.00 2022-06-04
TRC
I666643-5mg
4H-Indeno[1,2-b]thiophen-4-one
5706-08-1
5mg
$ 65.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I1003-1g
4H-Indeno1,2-bthiophen-4-one
5706-08-1 98.0%(GC)
1g
¥1070.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H157031-200MG
4H-Indeno1,2-bthiophen-4-one
5706-08-1 >98.0%(GC)
200mg
¥329.90 2023-09-02

4H-Indeno1,2-bthiophen-4-one 関連文献

4H-Indeno1,2-bthiophen-4-oneに関する追加情報

4H-Indeno[1,2-b]thiophen-4-one: A Comprehensive Overview

4H-Indeno[1,2-b]thiophen-4-one (CAS No: 5706-08-1) is a unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its indeno-thiophene skeleton, exhibits fascinating electronic properties and structural features that make it a valuable subject for both fundamental research and practical applications.

The indeno-thiophene framework of 4H-Indeno[1,2-b]thiophen-4-one is a fused bicyclic system comprising an indene ring and a thiophene ring. This structural arrangement imparts the compound with aromaticity and conjugation, which are critical for its electronic behavior. Recent studies have highlighted the potential of this compound in optoelectronic devices due to its ability to absorb light across a broad spectrum and efficiently transport charges.

One of the most intriguing aspects of 4H-Indeno[1,2-b]thiophen-4-one is its versatility in synthetic chemistry. Researchers have developed various methods to synthesize this compound, including oxidative coupling reactions and cyclization processes. These methods not only allow for the preparation of pure samples but also pave the way for the creation of derivatives with tailored properties. For instance, functionalizing the thiophene ring with electron-donating or withdrawing groups can significantly alter the compound's electronic characteristics, making it suitable for specific applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4H-Indeno[1,2-b]thiophen-4-one. Density functional theory (DFT) calculations have revealed that the compound exhibits a relatively low band gap, which is advantageous for applications in organic semiconductors. Furthermore, molecular dynamics simulations have shown that the compound's stability under thermal and mechanical stress makes it a promising candidate for high-performance materials.

The application of 4H-Indeno[1,2-b]thiophen-4-one extends beyond traditional organic electronics. It has been explored as a building block in supramolecular chemistry, where its ability to form self-assembled structures has been leveraged to create novel materials with hierarchical organization. Additionally, this compound has shown potential in catalysis, where its unique electronic properties can enhance reaction rates and selectivity.

In terms of environmental impact, 4H-Indeno[1,2-b]thiophen-4-one has been studied for its biodegradability and toxicity profiles. Preliminary results suggest that the compound is relatively non-toxic to aquatic organisms under standard conditions, which is a positive indicator for its use in eco-friendly applications.

Looking ahead, the future of 4H-Indeno[1,2-b]thiophen-4-one lies in its integration into advanced materials and technologies. Researchers are actively exploring its potential in flexible electronics, photovoltaics, and sensors. The development of scalable synthesis routes and cost-effective manufacturing processes will be crucial to unlocking these applications on an industrial scale.

In conclusion, 4H-Indeno[1,2-b]thiophen-4-one (CAS No: 5706-08-1) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile properties, and wide-ranging applications make it a subject of continued interest across multiple disciplines. As research progresses, this compound is poised to play an increasingly important role in shaping the future of materials science and technology.

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